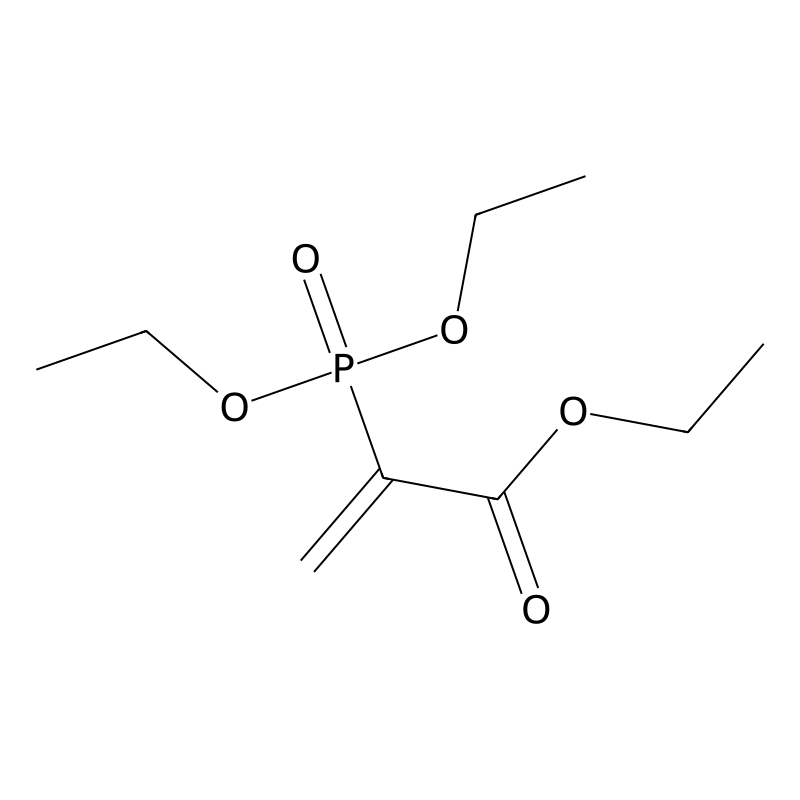

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a prop-2-enoate moiety. Its molecular formula is C₉H₁₇O₅P, and it has a molecular weight of 236.20 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

Organic Synthesis

The molecule contains a reactive enone functionality (C=C-C=O) which can be used as a building block in organic synthesis for the construction of more complex molecules. This type of chemistry is fundamental to the development of new pharmaceuticals and functional materials [].

Phosphorylation Studies

The presence of a diethoxyphosphoryl group (P(OC2H5)2) suggests potential applications in studies related to phosphorylation, a crucial cellular process involved in regulating various biological functions. Researchers might use this compound to investigate enzyme activity or develop probes for studying phosphorylation pathways [].

Material Science

Compounds containing phosphonate groups (PO(OR)2) can exhibit interesting properties relevant to material science. For instance, they can be used as flame retardants or as components in ion-conducting polymers []. While more research is needed, Ethyl 2-Diethoxyphosphorylprop-2-Enoate might hold potential for exploration in these areas.

- Diels-Alder Reactions: This compound can undergo Lewis acid-mediated Diels-Alder reactions, which are useful for synthesizing complex cyclic structures .

- Nucleophilic Addition: The electrophilic nature of the phosphonate group allows for nucleophilic attack by amines or alcohols, facilitating the formation of diverse derivatives .

The biological activity of ethyl 2-(diethoxyphosphoryl)prop-2-enoate has been explored in various studies, particularly in relation to its potential as a pesticide or herbicide. Organophosphorus compounds are known for their biological activity, often acting as inhibitors of acetylcholinesterase, which can lead to neurotoxic effects in pests. Additionally, some derivatives have shown antimicrobial properties, indicating potential applications in pharmaceuticals .

Several methods exist for synthesizing ethyl 2-(diethoxyphosphoryl)prop-2-enoate:

- Phosphorylation of Ethyl Acrylate: A common approach involves the reaction of ethyl acrylate with diethyl phosphite under acidic conditions.

- Michael Addition: Another method includes the Michael addition of diethyl phosphite to an appropriate α,β-unsaturated carbonyl compound .

- Optimized Synthetic Protocols: Recent advancements have focused on optimizing conditions to improve yields and reduce by-products during synthesis .

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Its derivatives are explored for use as agrochemicals, particularly in pest control formulations.

- Medicinal Chemistry: The compound's potential as a bioactive agent makes it a candidate for drug development targeting various diseases .

Interaction studies have highlighted the reactivity of ethyl 2-(diethoxyphosphoryl)prop-2-enoate with biological macromolecules. For instance, its interaction with enzymes involved in metabolic pathways suggests that it could serve as a lead compound for developing inhibitors targeting specific biochemical processes. Additionally, studies on its interaction with nucleophiles reveal insights into its mechanism of action and potential side effects .

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-phosphonoacrylate | Phosphonate group with an acrylate moiety | More reactive due to lack of steric hindrance |

| Ethyl 2-(diethoxyphosphoryl)acetate | Acetate instead of prop-2-enoate | Less versatile in Diels-Alder reactions |

| Ethyl 3-(diethoxyphosphoryl)propanoate | Propanoate structure | Different reactivity profile compared to prop-2-enoate |

The presence of both diethoxyphosphoryl and prop-2-enoate groups in ethyl 2-(diethoxyphosphoryl)prop-2-enoate enhances its reactivity and versatility compared to similar compounds, making it a valuable building block in organic synthesis and medicinal chemistry.